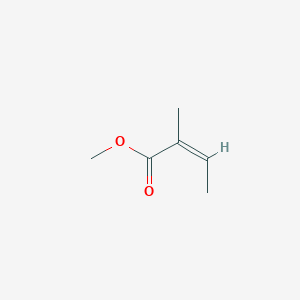
Angelic Acid Methyl Ester
Overview
Description
Angelic acid methyl ester (AAME) is a naturally occurring organic compound found in various plants and animals. AAME is a derivative of angelic acid, a carboxylic acid. It is a colorless solid with a melting point of about 73 °C and a boiling point of about 175 °C. AAME has a variety of applications in scientific research, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
Scientific Research Applications
Photooxidation and Solvent Effects
Angelic Acid Methyl Ester has been studied in the context of photooxidation reactions. Research by Stensaas et al. (2002) investigated the photooxidations of angelic acid and its methyl ester, highlighting the influence of solvent hydrogen-bonding on the reaction.
NMR Spectroscopy Studies
In NMR spectroscopy, the long-range coupling constants in the spectra of angelic acids and their methyl esters were analyzed, as reported by Fraser (1960). This research provides insights into the molecular structure and behavior of these compounds.
Bromination Reactions
Research by Löffler et al. (1970) on the Wohl-Ziegler bromination of methyl angelate shows the reaction dynamics and product distribution, which are crucial for understanding the reactivity of angelic acid esters.
Use in Supercritical Fluids
The esterification of high free fatty acids in supercritical methanol using catalysts derived from angel wing shells was studied by Syazwani et al. (2017). This research demonstrates the potential application of angelic acid methyl esters in green chemistry and supercritical fluid technology.
Total Synthesis of Sesquiterpenoids
A proposed synthesis of sesquiterpenoids from Chrysanthemum indicum using angelic acid by Xiujie et al. (2022) indicates its use in complex organic syntheses, particularly in the formation of natural product derivatives.
Biosynthesis in Yeast
The biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, as explored by Callari et al. (2018), showcases the biotechnological potential of angelic acid derivatives in microbial production systems.
Enantioselective Hydrogenation Studies
Research by Daley et al. (2006) on the enantioselective hydrogenation of α,β-unsaturated acids and esters, including angelic acid, provides valuable insights into asymmetric catalysis.
Occurrence in Natural Products
The occurrence of novel diesters in Roman Camomile Oil, as studied by Thomas (1981), demonstrates the presence of angelic acid esters in natural essential oils, contributing to our understanding of natural product chemistry.
Improved Preparation Methods
The improved preparation of angelate esters, as described by Hartmann et al. (1991), shows advancements in the synthesis techniques, which is crucial for the efficient production of these esters.
Mechanism of Action
Target of Action
Angelic Acid Methyl Ester, also known as angelates, are the active components of herbal medicine used against a wide range of health disturbances It’s known that the angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
Mode of Action
It’s known that angelates have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects . The interaction of this compound with its targets leads to these therapeutic effects.
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. In a study where Saccharomyces cerevisiae was engineered to produce angelyl-CoA, the CoA-activated form of angelic acid, genes recently identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 were expressed in S. cerevisiae . This led to the production of angelyl-CoA, an important intermediate in the pathway . Other important intermediates in the pathway include methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .
Result of Action
The result of this compound’s action is the alleviation of various health disturbances, including pains, fever, gout, heartburn, etc . It’s also known for its strong pain-relieving and spasmolytic action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a volatile solid with a biting taste and pungent sour odor . It dissolves rapidly in alcohol or hot water and slowly in cold water These properties can influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Angelic Acid Methyl Ester plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, a budding yeast . The compound is produced through the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 . The nature of these interactions involves the conversion of propionyl-CoA to angelyl-CoA .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, the production of angelyl-CoA, the CoA-activated form of angelic acid, is influenced by the presence of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of enzymes, such as the propionyl-CoA synthase from Streptomyces sp., which is crucial for the production of angelyl-CoA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It has been observed that the production of angelyl-CoA in yeast from exogenously supplied carboxylic acid precursors is possible .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels. For instance, it plays a role in the biosynthesis of angelyl-CoA, interacting with propionyl-CoA synthase from Streptomyces sp .
properties
IUPAC Name |
methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWBYNQJLBIGS-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302312 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5953-76-4, 6622-76-0 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tiglate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



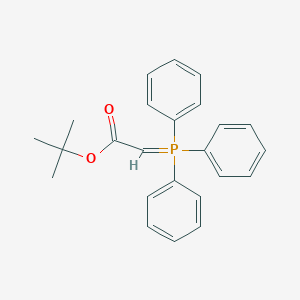

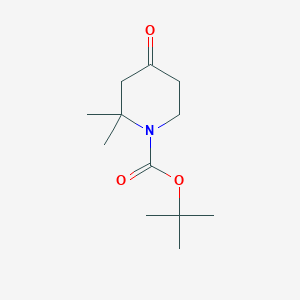
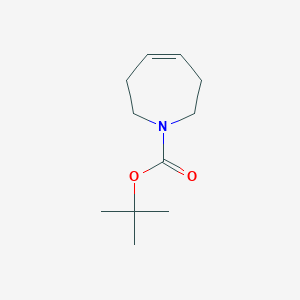

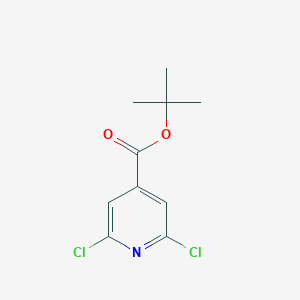
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
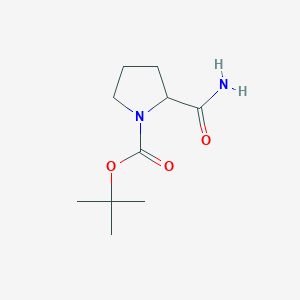
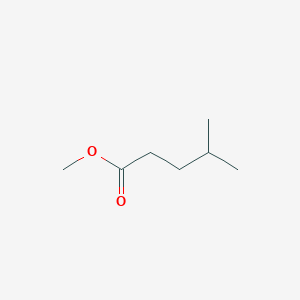
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)